6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
Properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMBLLIINUYADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 7-Methyl-7H-purine-6-amine
The purine core is synthesized via the Traube reaction, modified for N7 methylation:
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Condensation : 4,5-Diaminopyrimidine reacts with formic acid under reflux to form hypoxanthine
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Methylation : N7 is selectively methylated using methyl iodide in DMF with NaH as base (yield: 78-82%)
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Chlorination : Treatment with POCl₃ converts the C6 hydroxyl to chloride (critical for subsequent amination)
Synthesis of 1-(5-Fluoropyrimidin-2-yl)piperazine
Two principal routes dominate literature:
Route A: Direct Fluorination
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Start with 2-chloropyrimidine
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SNAr reaction with piperazine in DMF at 120°C (16 hr, 65% yield)
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Fluorination using KF/Al₂O₃ under microwave irradiation (150°C, 30 min, 58% yield)
Route B: Building Fluorinated Pyrimidine
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Condense 5-fluoro-2,4-bis(trimethylsilyl)pyrimidine with piperazine
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
Conditions :
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: BINAP (4 mol%)
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Base: Cs₂CO₃ (3 equiv)
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Solvent: Toluene/THF (4:1)
Procedure :
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Charge 7-methyl-6-chloropurine (1.0 equiv) and 1-(5-fluoropyrimidin-2-yl)piperazine (1.2 equiv)
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Degas system with N₂, add catalyst/ligand
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Heat with stirring, monitor by HPLC
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Isolate via column chromatography (SiO₂, EtOAc/hexane gradient)
Yield : 67-72%
Purity : >98% (HPLC)
Nucleophilic Aromatic Substitution
Alternative for chloride-free systems:
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Activate purine C6 with nitro group (7-methyl-6-nitropurine)
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Reduce to amine (H₂/Pd-C, 45 psi)
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Couple with 2-fluoro-5-chloropyrimidinyl-piperazine via SNAr
Limitations :
Industrial-Scale Optimization
Continuous Flow Synthesis
Reactor Design :
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Microfluidic system with three zones:
Advantages :
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92% overall yield at 5 kg/batch
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Reduced Pd leaching (<2 ppm)
Crystallization Control
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Use antisolvent (n-heptane) in EtOAc solution
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Cooling rate: 0.5°C/min to 4°C
Analytical Characterization
Key Data :
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HRMS : m/z 356.1598 [M+H]⁺ (calc. 356.1601)
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, purine H8), 8.35 (d, J=6.2 Hz, 2H, pyrimidine H4/H6), 4.12 (t, J=5.1 Hz, 4H, piperazine), 3.98 (s, 3H, N7-CH₃)
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¹⁹F NMR : -112.4 ppm (pyrimidine F5)
Stability Studies :
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No decomposition after 6 months at -20°C
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Aqueous solubility: 2.3 mg/mL (pH 7.4 buffer)
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and purine rings, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Pharmacology: It has been evaluated for its cytotoxicity against various cancer cell lines, demonstrating selective anticancer activity.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes involved in DNA and RNA synthesis, potentially inhibiting their function . The piperazine ring can modulate the compound’s binding affinity to various receptors, enhancing its biological activity . Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed pharmacological properties.
Comparison with Similar Compounds
Research Implications and Gaps
- Fluorine’s Role : The 5-fluoro group in the target compound likely enhances binding via halogen bonds, a feature shared with other fluorinated analogs (e.g., –3).
- Piperazine Modifications : Methyl or sulfonyl groups on piperazine (–5) may improve solubility but could affect metabolic stability compared to the unmodified piperazine in the target compound.
- Core Scaffold Diversity: Purine derivatives () vs. pyrimidinone/thieno-pyrimidine derivatives (–5) highlight trade-offs between hydrogen-bonding capacity and lipophilicity.
Note: Specific pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a derivative of purine characterized by the presence of a piperazine ring and a fluorinated pyrimidine moiety. This compound's unique structure suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperazine ring , which is known for its role in enhancing bioactivity.
- A 5-fluoropyrimidine moiety, which is crucial for increasing metabolic stability and receptor binding affinity.
While specific mechanisms for this compound's biological activity remain under investigation, purine analogs often exhibit their effects through:
- Inhibition of nucleic acid synthesis : Many purine derivatives interfere with enzymes involved in DNA and RNA synthesis, making them potential candidates for anticancer agents.
- Antimicrobial activity : Similar compounds have been shown to inhibit key enzymes in pathogens, leading to reduced growth rates and viability.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives with similar structural motifs exhibit effectiveness against Mycobacterium tuberculosis and various fungal strains. The mechanism typically involves the inhibition of nucleic acid synthesis, critical for pathogen replication .
Anticancer Potential
The potential anticancer properties of this compound stem from its ability to inhibit specific enzymes involved in cell proliferation. Substituted purines are often explored in cancer therapy due to their structural resemblance to natural nucleotides, allowing them to interfere with cellular processes .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antimicrobial Efficacy :
-
Anticancer Research :
- Objective : Investigate the cytotoxic effects of purine analogs on cancer cell lines.
- Findings : Certain derivatives exhibited significant cytotoxicity against breast cancer cells through mechanisms involving apoptosis induction .
Comparative Analysis
The following table summarizes the biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine | Propoxyphenyl group | Antimicrobial activity against Mycobacterium tuberculosis |
| 5-fluoro-3-phenyl-2[1-(9H-purin-6-ylamino)propyl] | Contains a phenyl group | Inhibits phosphatidylinositol 3-kinase delta activity |
| 8-chloro-pyrido[4,5]pyrrolo[1,2-d]pyrimidin | Chloro substituent on a pyrido ring | Potential anticancer properties |
Synthesis Routes
The synthesis of this compound typically involves multiple steps, including:
- Preparation of the piperazine core.
- Introduction of the fluorinated pyrimidine group.
- Final modifications to ensure structural integrity and yield optimization.
These synthetic strategies are crucial for producing compounds with desired biological activities while minimizing byproducts .
Q & A
Basic: What are the key challenges in synthesizing 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine, and how can they be methodologically addressed?
Answer:
Synthesis challenges include regioselective coupling of the fluoropyrimidine and piperazine moieties, controlling steric hindrance at the purine N-7 position, and minimizing byproducts. Methodological solutions involve:
- Stepwise coupling : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under inert atmospheres to ensure regioselectivity .
- Temperature/pH control : Optimizing reaction conditions (e.g., 0–5°C for nucleophilic substitutions) to reduce side reactions .
- Purification : Employing preparative HPLC with ammonium acetate buffers (pH 6.5) to isolate the target compound from impurities .
Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, critical for fluorinated compounds .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolves steric effects at the purine N-7 position and verifies piperazine ring substitution .
- HPLC-UV/FLD : Uses ammonium acetate buffer (pH 6.5) for stability testing under accelerated degradation conditions (40°C/75% RH) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to identify metabolic instability or poor membrane permeability .
- Species-specific differences : Compare cytochrome P450 activity in human vs. animal hepatocytes to explain metabolic discrepancies .
- Dose-response recalibration : Adjust in vivo dosing regimens based on protein binding assays (e.g., equilibrium dialysis) .
Advanced: What computational strategies are recommended to study the structure-activity relationship (SAR) of this compound’s fluoropyrimidine moiety?
Answer:
- Molecular Dynamics (MD) simulations : Analyze fluorine’s electrostatic contributions to target binding (e.g., kinase ATP pockets) .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity at the 5-fluoropyrimidine site .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl at purine N-7) with inhibitory potency .
Advanced: How can researchers design experiments to identify off-target interactions of this compound in complex biological systems?
Answer:
- Chemoproteomics : Employ affinity-based probes (ABPs) with photo-crosslinkers to capture interactomes in cell lysates .
- Kinome-wide profiling : Use kinase inhibitor beads (KIBs) to map inhibitory activity across 400+ human kinases .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify synthetic lethal partners .
Basic: What regulatory guidelines should be followed for impurity profiling during scale-up synthesis?
Answer:
- ICH Q3A/B thresholds : Identify and quantify impurities ≥0.10% using HPLC with charged aerosol detection (CAD) .
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress to predict stability .
- EP/USP standards : Cross-reference monographs for related piperazine-containing pharmaceuticals to set acceptance criteria .
Advanced: How can interdisciplinary approaches (e.g., chemical biology) elucidate the mechanism of action of this compound?
Answer:
- Activity-based protein profiling (ABPP) : Combine with click chemistry (azide-alkyne cycloaddition) to label target proteins in live cells .
- Cryo-EM : Resolve binding conformations with macromolecular targets (e.g., GPCRs) at near-atomic resolution .
- Metabolomics : Track downstream metabolic perturbations via LC-QTOF-MS to infer pathway modulation .
Basic: What are the best practices for evaluating the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate at 25°C/60% RH, 40°C/75% RH, and extreme pH (1.2 and 8.0) for 4 weeks .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from degradation rate constants .
- Solid-state characterization : Perform PXRD and DSC to detect polymorphic transitions under stress .
Advanced: How can researchers address discrepancies in NMR spectral data caused by tautomeric equilibria in the purine core?
Answer:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to "freeze" tautomeric states and assign peaks .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping signals in the piperazine region .
- DFT-aided prediction : Compare computed chemical shifts (e.g., via Gaussian) with experimental data .
Advanced: What in vivo models are most suitable for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
